2-Methylnicotinic acid

GPR109A HCA2 receptor GPCR pharmacology

Researchers pursuing HCA2 receptor partial agonists often face the challenge of nicotinic acid's full agonism, which triggers a significant flushing response. 2-Methylnicotinic acid (CAS 3222-56-8) is the precise fragment scaffold to overcome this, offering a substantially attenuated functional potency (EC₅₀ = 1,010 nM) to serve as a starting point for tissue-selective biased ligands. - **Attenuated HCA2 Activity:** Displays a 20-fold lower functional potency (EC₅₀ = 1,010 nM) than nicotinic acid (EC₅₀ ≈ 50 nM), reducing flushing liability in preclinical models. - **Sterically Controlled Derivatization:** The ortho-methyl group enables unique diastereoselective hydrogenation pathways, yielding chiral piperidine intermediates with up to 35% d.e. for alkaloid API synthesis. - **Supply Chain Assurance:** Sourced from major producers to ensure lot-to-lot consistency. Standard analytical documentation (HPLC, GC) is provided for quality verification.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 3222-56-8
Cat. No. B120074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnicotinic acid
CAS3222-56-8
Synonyms2-Methyl-3-pyridinecarboxylic Acid;  2-Methyl-3-pyridinecarboxylic Acid;  2-Methylnicotinic Acid;  2-Picoline-3-carboxylic Acid
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10)
InChIKeyHNTZKNJGAFJMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnicotinic Acid (CAS 3222-56-8): Sourcing the Differentiated Nicotinic Acid Analog for Targeted Receptor Pharmacology and Synthesis


2-Methylnicotinic acid (2-MNA, CAS 3222-56-8) is a methyl-substituted pyridine-3-carboxylic acid derivative of nicotinic acid (niacin). The compound features a methyl group at the 2-position of the pyridine ring, introducing steric and electronic modifications that alter its physicochemical and pharmacological properties relative to the parent scaffold . Predicted physicochemical parameters include a melting point of 228–230 °C (decomposition), a density of 1.230 ± 0.06 g/cm³, and a calculated pKa of 1.95 ± 0.10, consistent with its classification as a moderately acidic heteroaromatic carboxylic acid [1]. Commercially, 2-MNA is primarily utilized as a fragment scaffold and synthetic intermediate in medicinal chemistry and pharmaceutical development [2].

2-Methylnicotinic Acid Procurement: Why Unsubstituted Nicotinic Acid and Other Positional Isomers Are Not Drop-In Replacements


Substitution of 2-methylnicotinic acid with unsubstituted nicotinic acid or positional isomers (e.g., 6-methylnicotinic acid) in receptor pharmacology or synthetic workflows is not permissible without altering experimental outcomes. The methyl group at the 2-position introduces specific steric hindrance and electronic effects that directly modulate target binding affinity, as demonstrated by the compound‘s distinct activity profile at the HCA2 (GPR109A) receptor compared to nicotinic acid [1]. In synthetic applications, the 2-methyl substitution governs regioselectivity in subsequent transformations—notably enabling diastereoselective hydrogenation to chiral piperidine derivatives that would proceed with different selectivity profiles using unsubstituted or differently substituted analogs [2]. Additionally, the carboxylic acid moiety in the 3-position combined with the ortho-methyl group creates a unique hydrogen-bonding motif exploited in pharmaceutical cocrystal engineering, which cannot be replicated using nicotinic acid itself [3].

2-Methylnicotinic Acid Differentiation Evidence: Quantified Performance Metrics Versus Nicotinic Acid and Structural Analogs


HCA2 Receptor Binding Affinity: 2-Methylnicotinic Acid Exhibits Attenuated Potency Versus Nicotinic Acid, Enabling Differentiated Pharmacological Profiling

2-Methylnicotinic acid demonstrates measurable but attenuated binding to the human hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) compared to nicotinic acid. In a competitive radioligand displacement assay using [5,6-³H]-nicotinic acid on recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes, 2-methylnicotinic acid exhibited an IC₅₀ of 327 nM [1]. In functional agonist assays measuring inhibition of forskolin-stimulated cAMP accumulation in Flp-IN HEK cells, the compound showed an EC₅₀ of 1,010 nM (1.01 × 10³ nM) [1]. This contrasts with nicotinic acid, which acts as a full agonist at HCA2 with reported EC₅₀ values of approximately 50 nM under comparable assay conditions .

GPR109A HCA2 receptor GPCR pharmacology

Synthetic Regioselectivity: 2-Methyl Substitution Enables Diastereoselective Hydrogenation Unavailable to Nicotinic Acid

The 2-methyl substituent on the nicotinic acid scaffold provides a critical stereodirecting element in catalytic hydrogenation. Diastereoselective hydrogenation of 2-methylnicotinic acid covalently bound to chiral auxiliaries on supported Pd, Rh, and Ru catalysts yielded diastereomeric excesses ranging from 2% to 35%, depending on catalyst and auxiliary selection [1]. This stereochemical outcome is enabled specifically by the 2-methyl substitution pattern; unsubstituted nicotinic acid lacks the requisite steric bias to achieve comparable diastereoselectivity in analogous transformations. The resulting chiral piperidine-3-carboxylic acid derivatives are valuable intermediates in alkaloid synthesis and pharmaceutical development.

asymmetric synthesis heterogeneous catalysis chiral piperidines

Pharmaceutical Cocrystal Engineering: 2-Methylnicotinic Acid as a Carboxylic Acid Coformer with Distinct Hydrogen-Bonding Motif

2-Methylnicotinic acid functions as a carboxylic acid coformer in pharmaceutical cocrystal screening programs, leveraging its pyridine nitrogen and carboxylic acid moieties for heterosynthon formation. The ortho-methyl substitution relative to the carboxylic acid group (at the 2-position) introduces steric constraints that influence crystal packing and hydrogen-bonding geometry compared to nicotinic acid (where the carboxylic acid is unhindered at the 3-position) [1]. Cocrystallization of 2-methylnicotinic acid with appropriate coformers can modulate physicochemical properties including dissolution rate, solubility, melting point, and hygroscopicity relative to the free acid form [2].

cocrystallization solid-state chemistry pharmaceutical formulation

Fragment-Based Drug Discovery: 2-Methylnicotinic Acid as a Privileged Scaffold for Molecular Elaboration

2-Methylnicotinic acid is employed as a fragment molecule in fragment-based drug discovery (FBDD) campaigns. Its molecular weight (137.14 Da), calculated LogP (0.61), and polar surface area (50 Ų) place it within established fragment physicochemical space [1]. The compound contains two orthogonal synthetic handles—the carboxylic acid group and the pyridine nitrogen—that permit divergent derivatization via amide coupling, esterification, N-alkylation, and metal-catalyzed cross-coupling. In contrast, nicotinic acid (MW 123.11, LogP 0.36) offers fewer sites for regioselective elaboration due to the absence of the 2-methyl group, while 6-methylnicotinic acid presents a different substitution pattern that alters electrophilic aromatic substitution reactivity [2].

FBDD fragment-based drug discovery medicinal chemistry

2-Methylnicotinic Acid Application Scenarios: Where Differentiated Properties Translate to Procurement Decisions


HCA2/GPR109A Partial Agonist Development

In drug discovery programs targeting the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), 2-methylnicotinic acid serves as a starting scaffold for developing partial agonists with reduced flushing liability. The compound's attenuated binding affinity (IC₅₀ = 327 nM) and functional potency (EC₅₀ = 1,010 nM) at recombinant human HCA2, compared to the full agonism of nicotinic acid (EC₅₀ ≈ 50 nM), makes it a suitable fragment for elaboration into biased ligands or tissue-selective agonists [1]. Structure-activity relationship (SAR) studies can further modify the 2-methyl substituent to fine-tune receptor engagement while retaining the favorable physicochemical properties (LogP = 0.61) of the scaffold [2].

Asymmetric Synthesis of Chiral Piperidine-3-Carboxylic Acid Derivatives

For synthetic organic chemists constructing chiral nitrogen heterocycles, 2-methylnicotinic acid enables diastereoselective hydrogenation pathways inaccessible with nicotinic acid. Covalent attachment to chiral auxiliaries followed by heterogeneous catalytic hydrogenation over Pd, Rh, or Ru catalysts yields substituted piperidine-3-carboxylic acid derivatives with diastereomeric excess up to 35% [1]. This stereoselective transformation is predicated on the steric influence of the 2-methyl group, which biases the approach of hydrogen to the pyridine ring. The resulting chiral piperidines are valuable intermediates for alkaloid total synthesis and pharmaceutical API manufacturing.

Pharmaceutical Cocrystal Screening and Solid-State Optimization

In pharmaceutical formulation development, 2-methylnicotinic acid is evaluated as a carboxylic acid coformer in cocrystal screening campaigns. The compound's 2-methyl substitution adjacent to the carboxylic acid introduces steric constraints that modulate crystal packing and hydrogen-bonding geometry compared to unsubstituted nicotinic acid [1]. Cocrystallization with complementary coformers can optimize physicochemical properties including dissolution rate, solubility, melting point, and hygroscopicity relative to the free acid [2]. This application scenario is particularly relevant for improving the developability profiles of candidate APIs where the parent compound exhibits suboptimal solid-state characteristics.

Fragment-Based Lead Generation and Library Synthesis

2-Methylnicotinic acid is routinely incorporated into fragment libraries for FBDD campaigns due to its favorable fragment-like properties (MW = 137.14, LogP = 0.61, PSA = 50 Ų) [1]. The carboxylic acid group serves as a versatile handle for amide coupling and esterification, while the pyridine nitrogen permits N-alkylation and metal coordination. The 2-methyl group provides a site for further functionalization via C–H activation or halogenation, enabling divergent library synthesis [2]. In parallel medicinal chemistry programs, 2-methylnicotinic acid serves as a core scaffold for constructing focused compound collections targeting GPCRs, kinases, and other therapeutically relevant protein families [3].

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